(E)-N'-benzylidene-2-methylbenzohydrazide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(E)-benzylideneamino]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-12-7-5-6-10-14(12)15(18)17-16-11-13-8-3-2-4-9-13/h2-11H,1H3,(H,17,18)/b16-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPWPXOUEMTHSD-LFIBNONCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NN=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)N/N=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Chemical Transformations of E N Benzylidene 2 Methylbenzohydrazide and Its Analogs
Established Synthetic Routes for (E)-N'-benzylidene-2-methylbenzohydrazide
The formation of the core structure of this compound is primarily achieved through straightforward and efficient chemical reactions. These methods are well-documented and provide reliable access to the target compound and its derivatives.
Condensation Reactions Utilizing 2-Methylbenzohydrazide (B1293746) and Benzaldehyde (B42025)
The most common and direct method for the synthesis of this compound is the condensation reaction between 2-methylbenzohydrazide and benzaldehyde. nih.gov This reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or methanol (B129727). The process involves the nucleophilic attack of the primary amine group of the hydrazide on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the characteristic azomethine (-C=N-) bond of the hydrazone.
A general procedure involves dissolving equimolar amounts of 2-methylbenzohydrazide and the corresponding benzaldehyde in an alcohol solvent. nih.govresearchgate.net The reaction mixture is then heated under reflux for a period of time, often with catalytic amounts of acid (like acetic acid) to facilitate the dehydration step. nih.govresearchgate.net Upon cooling, the product typically crystallizes out of the solution and can be purified by recrystallization. For instance, a similar compound, 2-methyl-N'-(4-nitrobenzylidene)benzohydrazide, was synthesized by refluxing a methanol solution of 4-nitrobenzaldehyde (B150856) and 2-methylbenzohydrazide. nih.gov
Table 1: Representative Condensation Reaction for Hydrazone Synthesis
| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |
| 2-Methylbenzohydrazide | Benzaldehyde | Ethanol | Reflux, catalytic acid | This compound |
| 2-Methylbenzohydrazide | 4-Nitrobenzaldehyde | Methanol | Reflux | 2-Methyl-N'-(4-nitrobenzylidene)benzohydrazide nih.gov |
| p-Toluic hydrazide | 2,3-Dihydroxybenzaldehyde | - | Condensation | N'-(2,3-dihydroxybenzylidene)-4-methylbenzohydrazide researchgate.net |
Environmentally Benign Approaches: Microwave-Assisted Synthesis
In recent years, microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This "green chemistry" approach has been successfully applied to the synthesis of N'-benzylidene benzohydrazides. fip.orgfip.orgresearchgate.net
The microwave-assisted synthesis of these compounds follows the same chemical principle as the conventional condensation reaction but utilizes microwave irradiation as the energy source. The reaction is often performed in a solvent-free environment or with a minimal amount of a high-dielectric solvent, which efficiently absorbs microwave energy. For example, the synthesis of N'-benzylidene salicylic (B10762653) acid hydrazides has been achieved in 8-10 minutes with yields ranging from 62-80% under microwave irradiation without a solvent. researchgate.net Similarly, derivatives of 2-hydroxybenzohydrazide (B147611) have been synthesized using microwave irradiation at powers of 160-320 Watts for 2-8 minutes, resulting in yields of 68-81%. fip.orgfip.org
Table 2: Comparison of Conventional and Microwave-Assisted Synthesis
| Method | Reaction Time | Yield | Solvent | Reference |
| Conventional Heating | Several hours | Moderate to high | Ethanol/Methanol | nih.gov |
| Microwave-Assisted | 2-10 minutes | 62-93% | Solvent-free or minimal | researchgate.netarabjchem.org |
Derivatization Strategies of the this compound Core and Related Structures
The core structure of this compound offers multiple sites for chemical modification, allowing for the generation of a diverse library of analogs. These derivatization strategies are crucial for tuning the molecule's properties for various applications.
Elaboration of Substituent Effects on the Benzylidene Moiety
The aromatic ring of the benzylidene moiety is a prime target for modification. The introduction of various substituents at different positions (ortho, meta, and para) can significantly influence the electronic and steric properties of the entire molecule. The nature of these substituents, whether they are electron-donating (e.g., -OCH3, -CH3) or electron-withdrawing (e.g., -NO2, -Cl), can impact the chemical reactivity and biological activity of the resulting compounds. nih.govnih.gov
For example, in a series of N′-substituted benzylidene benzohydrazides linked to 1,2,3-triazoles, it was observed that a strong electron-withdrawing group like a nitro group at the para position of the benzylidene ring significantly improved the inhibitory activity against α-glucosidase. nih.gov Conversely, increased lipophilicity with chloro-substituents at the same position led to lower activity. nih.gov In another study, it was found that for certain biological activities, hydroxy groups at the meta and para positions were favorable, while methoxy (B1213986) groups at any position were unfavorable. nih.gov The position of the substituent is also critical; for instance, some studies have shown that substituents at the para position of the benzylidene fragment lead to lower antimycobacterial activity compared to those with two substituents. preprints.org
Modifications and Functionalization of the Benzohydrazide (B10538) Portion
The benzohydrazide part of the molecule also presents opportunities for structural diversification. Modifications can be made to the 2-methylbenzoyl group, such as introducing different substituents on the aromatic ring or replacing the methyl group with other alkyl or aryl functionalities. These changes can alter the molecule's conformation and lipophilicity.
Furthermore, the hydrazide functional group itself can be a site for further reactions. For instance, the nitrogen and oxygen atoms of the hydrazide can participate in the formation of metal complexes. thepharmajournal.com The synthesis of various N'-[(2-chloro-6-methoxyquinolin-3-yl)methylidene]-substituted benzohydrazides demonstrates the versatility of using different substituted benzohydrazides as starting materials. thepharmajournal.com Additionally, the synthesis of N′-(4-/3-/2-/non-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] benzohydrazides showcases the functionalization of a hydroxy group on the benzohydrazide moiety. mdpi.com
Formation of Complex Hybrid Structures (e.g., Disulfanediyl Bis(N'-((E)-benzylidene)acetohydrazide) Analogs)
The this compound scaffold can be incorporated into larger, more complex molecular architectures. A notable example is the formation of disulfide-linked dimers. A silver-mediated oxidative coupling reaction has been developed for the N–S/S–S bond formation using (E)-N′-benzylideneacetohydrazide and elemental sulfur (S8) as starting materials. nih.gov This reaction leads to the synthesis of N,N′-disulfanediyl bis(N′-((E)-benzylidene) acetohydrazides in moderate yields under neutral conditions. nih.gov This strategy provides a direct method for creating novel dimeric structures with a disulfide bridge, significantly expanding the chemical space accessible from simple hydrazone precursors. The reaction conditions typically involve stirring the starting materials with a silver salt, such as silver carbonate (Ag2CO3), in a solvent like 1,2-dichloroethane (B1671644) at an elevated temperature. nih.gov
Computational Chemistry and Molecular Modeling of E N Benzylidene 2 Methylbenzohydrazide and Analogs
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of computational studies for hydrazone compounds, providing a balance between accuracy and computational cost. It is widely used to predict molecular properties, including optimized geometry, electronic structure, and vibrational frequencies.
Molecular Geometry Optimization and Comprehensive Electronic Structure Calculations (e.g., HOMO-LUMO Energy Gaps)
DFT methods, often using the B3LYP functional with basis sets like 6-311++G(d,p), are employed to determine the most stable three-dimensional conformation of the molecule by finding the global minimum on the potential energy surface. nih.govjcsp.org.pk These calculations provide precise bond lengths, bond angles, and dihedral angles. For instance, in related benzohydrazide (B10538) structures, the molecule typically adopts an E configuration around the azomethine (C=N) double bond, which is often stabilized by intramolecular hydrogen bonds. nih.govresearchgate.net The dihedral angle between the two phenyl rings is a key parameter, with studies on similar compounds showing it to be around 12.56°. nih.gov
A crucial aspect of electronic structure calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of these orbitals and the gap between them (ΔE = ELUMO – EHOMO) are vital descriptors of a molecule's chemical reactivity, kinetic stability, and electron-donating or -accepting capacity. researchgate.netfupress.net A small HOMO-LUMO gap suggests high polarizability and chemical reactivity, as less energy is required to excite an electron. fupress.net For example, the HOMO-LUMO gap for a related compound, (E)-N'-(4-Bromobenzylidene)-3-Methoxybenzohydrazide, was calculated to be 4.28 eV, indicating a potential for significant electron transfer within the molecule. fupress.net These calculations also allow for the determination of various global reactivity descriptors.
| Parameter | Definition | Formula | Significance |
|---|---|---|---|
| HOMO Energy (EHOMO) | Energy of the highest occupied molecular orbital | - | Related to the capacity to donate an electron |
| LUMO Energy (ELUMO) | Energy of the lowest unoccupied molecular orbital | - | Related to the capacity to accept an electron |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | ELUMO - EHOMO | Indicates chemical reactivity and stability |
| Ionization Potential (IP) | Energy required to remove an electron | -EHOMO | Measures the electron-donating ability |
| Electron Affinity (EA) | Energy released when an electron is added | -ELUMO | Measures the electron-accepting ability |
| Chemical Hardness (η) | Resistance to change in electron distribution | (IP - EA) / 2 | Hard molecules have large energy gaps |
| Electronegativity (χ) | Power of an atom to attract electrons | (IP + EA) / 2 | Describes the ability to attract electrons in a bond |
Theoretical Vibrational Frequency Calculations and Comparison with Experimental Data
Theoretical vibrational frequency calculations using DFT are essential for interpreting and assigning experimental infrared (IR) and Raman spectra. jcsp.org.pk By calculating the vibrational modes of the optimized molecular structure, researchers can predict the wavenumbers of key functional groups. nih.gov A comparison between the computed and experimental spectra helps to confirm the molecular structure. researchgate.net
For hydrazone analogs, characteristic vibrational bands include N-H stretching (typically 3300-3500 cm⁻¹), C=O stretching (around 1684 cm⁻¹), and C=N stretching (around 1606 cm⁻¹). nih.gov The calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations of the theoretical method, leading to excellent agreement with experimental data. nih.gov This correlative analysis provides strong evidence for the synthesized structure.
| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Typical Experimental Wavenumber (cm⁻¹) |
|---|---|---|---|
| N-H (Hydrazide) | Stretching | ~3336 | ~3316 |
| C=O (Amide I) | Stretching | ~1684 | ~1686 |
| C=N (Imine) | Stretching | ~1606 | ~1612 |
| N-N (Hydrazide) | Stretching | ~1129 | ~1116 |
Note: Data is based on representative values for analogous carbohydrazide (B1668358) structures. nih.gov
Electrostatic Potential (ESP) and Natural Bond Orbital (NBO) Analysis for Reactivity and Charge Distribution
Molecular Electrostatic Potential (ESP) maps are valuable for visualizing the charge distribution on the molecular surface. These maps use a color scale to indicate regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack. For hydrazones, the oxygen atom of the carbonyl group and the nitrogen atoms are typically regions of high negative potential, indicating their role as hydrogen bond acceptors.
Natural Bond Orbital (NBO) analysis provides a deeper, quantitative understanding of charge transfer and intramolecular interactions. jcsp.org.pk It examines the delocalization of electron density between filled Lewis-type orbitals and empty non-Lewis orbitals. This analysis can reveal hyperconjugative interactions, such as the stabilization energy associated with electron delocalization from a lone pair on an oxygen or nitrogen atom to an adjacent antibonding orbital. researchgate.net For example, NBO analysis can show that bond orbitals like σ(C-N) are polarized towards the more electronegative nitrogen atom. researchgate.net
Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior
While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time, typically in a simulated physiological environment (e.g., in a water box). MD simulations are particularly useful for exploring the conformational flexibility of the molecule and the stability of its interactions with a biological target, such as a protein receptor. semanticscholar.org By simulating the movements of the ligand within the protein's active site, researchers can assess the stability of the docked pose, observe changes in hydrogen bonding, and calculate binding free energies, providing a more realistic model of the binding event than static docking alone. semanticscholar.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For benzylidene hydrazide analogs, QSAR models have been developed to predict their antimicrobial and anticancer activities. nih.govnih.gov
These models use molecular descriptors, which are numerical values that encode different aspects of the molecule's structure. Descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume), or topological (e.g., connectivity indices). nih.gov Studies on benzylidene hydrazides have shown that their antimicrobial activity can be effectively described by topological parameters like the second-order molecular connectivity index and Kier's alpha shape index. nih.gov In other cases, electronic energy has been found to be a key predictor of inhibitory activity against specific enzymes like c-Met. nih.gov These models are valuable for predicting the activity of unsynthesized compounds and for guiding the structural modifications needed to enhance biological efficacy.
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme, to form a stable complex. pensoft.net This method is widely used to understand the mechanism of action of benzylidene hydrazide derivatives and to screen for potential biological targets.
Docking studies have been performed on analogs of (E)-N'-benzylidene-2-methylbenzohydrazide against a variety of therapeutic targets. These studies help to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the active site of the target protein. For example, various benzylidenebenzohydrazide analogs have been docked into the active sites of:
Bacterial Enzymes: Such as E. coli FabH, a key enzyme in fatty acid synthesis, making it a target for novel antibacterial agents. excli.de
Urease: An enzyme implicated in infections by Helicobacter pylori. nih.gov
Carbonic Anhydrase: An enzyme family involved in various physiological processes. nih.gov
Monoamine Oxidase B (MAO-B) and Acetylcholinesterase (AChE): Enzymes targeted in the treatment of neurodegenerative diseases like Alzheimer's. pensoft.net
Kinases: Such as c-Met, which is involved in cancer progression. nih.gov
The results of these in silico screening studies provide a theoretical basis for the observed biological activities and are instrumental in the rational design of new, more potent inhibitors. excli.de
In Silico Ligand-Protein Interaction Analysis, focusing on Enzyme Receptor Binding
In silico molecular docking is a pivotal tool for predicting the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein, typically an enzyme. This methodology has been extensively applied to benzylidene benzohydrazide derivatives to elucidate their potential as enzyme inhibitors.
Studies on analogs of this compound have explored their interactions with various enzymes. For instance, a series of N'-benzylidene-4-tert-butylbenzohydrazide derivatives were evaluated as urease inhibitors. nih.govmdpi.com Molecular docking simulations were performed to understand the binding modes of these compounds within the urease active site. nih.govmdpi.comresearchgate.net Similarly, the interactions of other benzohydrazide Schiff bases have been investigated with enzymes like α-glucosidase, the epidermal growth factor receptor (EGFR), and the enoyl-acyl carrier protein reductase (ENR) inhibitor receptor (PDB ID: 1C14). nih.govresearchgate.netresearchgate.netresearchgate.netfip.org
The process typically involves preparing the 3D structure of the ligand and the target enzyme, followed by docking simulations using software such as AutoDock or Mollegro Virtual Docker. researchgate.netresearchgate.netfip.org These programs explore various possible conformations of the ligand within the enzyme's binding pocket and score them based on a force field that estimates the binding energy.
For example, in a study of benzylidene benzohydrazide derivatives against the EGFR protein receptor (PDB ID: 1m17), the docking protocol was first validated by re-docking the native ligand to ensure the accuracy of the simulation parameters. researchgate.net The analysis of the resulting docked poses reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues of the enzyme. These interactions are crucial for the stability of the ligand-protein complex.
The following table summarizes the enzymes and software used in docking studies of analogous compounds.
| Target Enzyme | PDB ID | Docking Software | Reference |
| Urease | - | Computer Simulation | nih.govmdpi.comresearchgate.net |
| α-Glucosidase | - | Mestro Sitemap Tool | nih.gov |
| Epidermal Growth Factor Receptor (EGFR) | 1m17 | AutoDock tools 1.5.7 | researchgate.net |
| ENR Inhibitor Receptor | 1C14 | Mollegro Virtual Docker 5.0 | researchgate.netresearchgate.netfip.org |
Prediction and Interpretation of Binding Affinities and Key Interactions
The primary output of molecular docking simulations is a quantitative estimation of the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol or kJ/mol). A lower binding energy generally indicates a more stable ligand-protein complex and, consequently, a higher predicted inhibitory activity.
In a study involving 2-methyl benzylidene benzohydrazide (an analog of the title compound) and the EGFR receptor, the predicted binding energy was found to be significantly lower than that of the reference compound, doxorubicin, suggesting a strong potential for inhibition. researchgate.net The binding energy values for a series of four benzylidene benzohydrazide derivatives ranged from -6.69 to -7.74 kcal/mol. researchgate.net
The interpretation of these binding affinities is intrinsically linked to the specific molecular interactions observed in the docked pose. Key interactions that contribute to the binding affinity of benzylidene benzohydrazide analogs include:
Hydrogen Bonding: The hydrazide backbone (-C(=O)NHN=) is a common motif for forming hydrogen bonds with amino acid residues in the enzyme's active site. For example, interactions with residues like Leu847 and Thr848 have been noted in studies with α-glucosidase. nih.gov
Pi-Interactions: The aromatic rings present in these molecules frequently engage in π-π stacking, π-cation, π-donor hydrogen bonding, and π-sigma interactions with residues such as Lys933, Ala797, and Ala910. nih.gov
Hydrophobic Interactions: Alkyl and aryl groups can form favorable hydrophobic interactions with nonpolar residues in the binding pocket, further stabilizing the complex.
The table below details the predicted binding affinities and key interactions for some analogs of this compound with different enzyme receptors.
| Compound | Target Enzyme | Binding Affinity | Key Interactions & Interacting Residues | Reference |
| 2-methyl benzylidene benzo hydrazide (L2) | EGFR (1m17) | -7.74 kcal/mol | Not specified | researchgate.net |
| Benzylidene benzo hydrazide (L1) | EGFR (1m17) | -6.69 kcal/mol | Not specified | researchgate.net |
| N'-benzylidene-4-hydroxybenzohydrazide | ENR Inhibitor (1C14) | Lower rerank score than parent | Hydrogen and steric bonds | researchgate.net |
| N'-(4-methoxybenzylidene)-4-hydroxybenzohydrazide | ENR Inhibitor (1C14) | Lower rerank score than parent | Hydrogen and steric bonds | researchgate.net |
| N′-Benzylidene-4-((1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl)methoxy)benzohydrazide (7d) | α-Glucosidase | -120.57 KJ/mol (MolDock score) | Hydrogen Bonding (Leu847, Thr848), Pi-Donor Hydrogen Bonding (Thr771, Gly908), Pi-Sigma (Ala797, Ala910), Pi-Cation (Lys933), Pi-Alkyl (Lys849) | nih.gov |
These computational findings are instrumental in structure-activity relationship (SAR) studies, providing a molecular basis for observed biological activities and guiding the synthesis of more potent and selective enzyme inhibitors.
Investigation of Biological Activities: Mechanistic and Structure Activity Relationship Perspectives in Vitro Studies
In Vitro Anti-Microbial Activity Evaluations
Antibacterial Activities
Activity against Gram-Positive Bacterial Strains (e.g., Bacillus subtilis, Staphylococcus aureus, Streptococcus pyogenes)
Specific data on the in vitro activity of (E)-N'-benzylidene-2-methylbenzohydrazide against Gram-positive bacterial strains such as Bacillus subtilis, Staphylococcus aureus, and Streptococcus pyogenes are not available in the reviewed scientific literature.
Activity against Gram-Negative Bacterial Strains (e.g., Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Pseudomonas fluorescence)
There is no available research detailing the in vitro activity of this compound against Gram-negative bacteria, including Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae.
Mechanisms of Action, e.g., Specific Enzyme Inhibition (e.g., ENR inhibitor receptor)
No studies were found that investigate the specific mechanisms of antibacterial action for this compound, including its potential as an inhibitor of specific bacterial enzymes like the ENR inhibitor receptor.
Antifungal Activities
Inhibition of Fungal Glucosylceramide (GlcCer) Biosynthesis
There is no direct evidence or research available that examines the antifungal activity of this compound or its specific mechanism of action related to the inhibition of fungal glucosylceramide (GlcCer) biosynthesis.
Disruption of Fungal Sphingolipid Metabolism and Vesicular Trafficking
This compound and its derivatives have been identified as a novel class of antifungal agents that exert their effects by targeting the synthesis of fungal sphingolipids. umass.edu Specifically, a closely related derivative, N′-(3-bromo-4-hydroxybenzylidene)-2-methylbenzohydrazide (BHBM), has been shown to inhibit the synthesis of fungal glucosylceramide (GlcCer), a critical sphingolipid for the virulence of many pathogenic fungi. This inhibition disrupts the integrity of the fungal cell membrane and leads to significant morphological changes. umass.edu A key consequence of this disruption is the accumulation of intracellular vesicles, indicating a breakdown in vesicular transport and trafficking processes within the fungal cell. umass.edu Deep-sequencing analysis of mutants resistant to BHBM identified that the compound targets protein products encoded by genes involved in vesicular transport and cell cycle progression, such as APL5, COS111, MKK1, and STE2. This multi-targeted effect on both sphingolipid metabolism and vesicular trafficking underscores the compound's potent antifungal mechanism.
Synergistic Effects with Established Antifungal Agents (e.g., Fluconazole)
A significant characteristic of benzohydrazide (B10538) derivatives, including the structural class of this compound, is their ability to act synergistically with existing antifungal drugs. Studies have shown that compounds like BHBM are highly synergistic or additive with current antifungals. umass.edu This synergistic interaction is of considerable clinical interest as it can enhance the efficacy of drugs like fluconazole (B54011), potentially overcoming resistance mechanisms in pathogenic fungi. nih.govrsc.org For instance, combination therapy has gained significant attention as a strategy to combat the rising problem of multi-drug resistance in fungal infections. rsc.org The mechanism behind this synergy often involves targeting different but complementary pathways. While azoles like fluconazole inhibit ergosterol (B1671047) biosynthesis, the benzohydrazides disrupt sphingolipid synthesis. rsc.orgnih.gov This dual attack on fungal membrane components can lead to a more potent antifungal effect than either agent used alone. Research on other classes of compounds has shown that synergistic effects can be achieved by down-regulating genes responsible for drug efflux pumps, thereby increasing the intracellular concentration of the partner drug. nih.govrsc.org
Structure-Activity Relationship (SAR) Studies for Biological Potency
Correlational Analysis of Substituent Effects on Biological Efficacy
The biological potency of the N'-benzylidene-2-methylbenzohydrazide scaffold is highly dependent on the nature and position of substituents on its aromatic rings. Structure-activity relationship (SAR) studies have been crucial in optimizing the antifungal and antimicrobial activity of this class of compounds. nih.govderpharmachemica.com
Research has demonstrated that the introduction of specific substituents can significantly enhance biological efficacy. For example, in a study screening 19 derivatives of BHBM, a derivative labeled D13 showed a high selectivity index and superior activity in animal models of cryptococcosis, candidiasis, and aspergillosis compared to the parent compound. nih.gov The specific substitutions in D13 were key to its improved pharmacokinetic properties. nih.gov
Generally, the presence of electron-withdrawing or electron-donating groups on the benzylidene ring or the benzohydrazide moiety can modulate the compound's activity. The table below summarizes findings from various studies on substituted benzohydrazides, illustrating the impact of different functional groups on antimicrobial and antifungal activity.
| Compound Series | Substituent Group | Position | Observed Effect on Biological Activity | Reference |
| Substituted Benzohydrazides | Thiophene | Benzylidene Ring | Good antimicrobial and antioxidant activity. | derpharmachemica.com |
| Substituted Benzohydrazides | Methoxy (B1213986) (x3) | Benzylidene Ring | Most effective antibacterial and antifungal activity in its series. | derpharmachemica.com |
| BHBM Derivatives | Varies | Varies | 3 out of 19 derivatives showed increased in vitro antifungal activity on Cryptococcus neoformans and low toxicity compared to the parent compound. | preprints.org |
| Chloro-substituted Benzohydrazides | Chloro, Methoxy | Quinoline Ring | Compounds with specific chloro and methoxy substitutions were most active antibacterial agents in the series. | thepharmajournal.com |
These studies indicate that systematic modification of the core structure is a valid strategy for developing more potent agents. nih.govnih.gov Molecular docking studies have further supported these findings by elucidating the relationship between the structural modifications and the binding interactions with biological targets. derpharmachemica.comresearchgate.net
Influence of Geometrical and Conformational Features on Activity
The three-dimensional structure, including both geometrical isomerism and conformational flexibility, plays a critical role in the biological activity of N'-benzylidene-2-methylbenzohydrazide and related N-acylhydrazones (NAHs). The molecule exists predominantly as the (E)-diastereomer due to the C=N double bond, which imparts a specific spatial arrangement to the connected aromatic rings. nih.gov This defined geometry is crucial for fitting into the binding pocket of a biological target.
The core of the molecule, the hydrazone linker (-C(O)-NH-N=CH-), is not strictly planar. The conformation is defined by the torsion angles around the single bonds, particularly the C(O)-N and N-N bonds. Studies on similar structures show that the molecule typically adopts a trans configuration about the C=N bond and an anti conformation about the N-N bond. researchgate.net However, rotation around the C(O)-N amide bond can lead to different conformers (e.g., synperiplanar or antiperiplanar). nih.gov
Coordination Chemistry: Metal Complexes of E N Benzylidene 2 Methylbenzohydrazide and Its Derivatives
Synthesis of Metal Complexes Utilizing Hydrazone Ligands
The synthesis of metal complexes with hydrazone ligands is a well-established area of coordination chemistry. The process typically involves the preparation of the hydrazone ligand followed by its reaction with a suitable metal salt.
Hydrazone ligands, including derivatives of (E)-N'-benzylidene-2-methylbenzohydrazide, are generally synthesized through a condensation reaction. This reaction typically involves a carbohydrazide (B1668358) and an aldehyde or ketone. For instance, (E)-N'-(4-(dimethylamino)benzylidene)benzohydrazide (HDmby) is synthesized by reacting 4-dimethylamino-benzaldehyde with benzohydrazide (B10538) in an ethanol (B145695) solvent. doi.org Similarly, other derivatives are prepared by reacting the appropriate substituted benzohydrazide with a corresponding aldehyde. mocedes.orgnih.gov The resulting Schiff base ligand is often crystalline and can be purified by recrystallization. researchgate.net
The design of these ligands allows for multiple coordination sites, making them effective chelating agents. The presence of oxygen and nitrogen atoms in the hydrazone backbone provides potential binding sites for metal ions. nih.gov The specific substituents on the aromatic rings can also influence the electronic properties and, consequently, the coordination behavior and biological activity of the resulting metal complexes.
Hydrazone ligands readily form stable complexes with a variety of transition metal ions. The complexation is typically achieved by reacting the ligand with a metal salt (e.g., chloride or nitrate) in a suitable solvent, often with heating to facilitate the reaction. mocedes.orgbiointerfaceresearch.com For example, complexes of Co(II), Ni(II), Cu(II), and Zn(II) have been synthesized with various benzohydrazide derivatives. biointerfaceresearch.com
The stoichiometry of the resulting complexes can vary, with common metal-to-ligand ratios being 1:1 and 1:2. iosrjournals.org The formation of these complexes is often evidenced by changes in color, precipitation of a solid, and shifts in spectroscopic signals. sciencepublishinggroup.comscispace.com The nature of the metal ion and the reaction conditions play a crucial role in determining the final structure and composition of the metal complex.
Advanced Characterization of Metal Complexes
A comprehensive understanding of the structural and electronic properties of these metal complexes requires a range of advanced characterization techniques.
The structural elucidation of hydrazone metal complexes involves a combination of spectroscopic and analytical methods. Infrared (IR) spectroscopy is instrumental in determining the coordination mode of the ligand. sciencepublishinggroup.comscispace.com Shifts in the vibrational frequencies of the C=O and C=N groups upon complexation provide evidence of their involvement in bonding to the metal ion. scispace.com The appearance of new bands at lower frequencies can be attributed to the formation of M-O and M-N bonds. sciencepublishinggroup.com
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly for diamagnetic complexes like those of Zn(II), offers further insight into the structure of the complexes in solution. biointerfaceresearch.com Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of the complexes. biointerfaceresearch.com Elemental analysis provides the empirical formula, which helps in determining the stoichiometry of the metal complexes. biointerfaceresearch.com
Hydrazone ligands can coordinate to metal ions in several ways, acting as bidentate or tridentate ligands. nanobioletters.commdpi.com The coordination typically involves the carbonyl oxygen and the azomethine nitrogen atoms. mdpi.com In some cases, deprotonation of the amide group to its enolic form allows for coordination through the enolate oxygen. iosrjournals.org
The geometry of the resulting metal complex is determined by the coordination number of the metal ion and the nature of the ligands. Octahedral geometry is commonly observed for many transition metal complexes of hydrazones, particularly with Co(II), Ni(II), and Mn(II). mocedes.orgresearchgate.net For instance, complexes of the type [M(L)2], where L is a tridentate ligand, often adopt an octahedral geometry. nanobioletters.com Other geometries, such as square planar for Ni(II) and tetrahedral for Zn(II), have also been reported for related complexes. nanobioletters.commdpi.com
Enhanced Biological Activities of Metal Complexes (In Vitro Studies)
A significant driver for the synthesis of metal complexes of hydrazones is their potential for enhanced biological activity compared to the free ligands. In vitro studies have demonstrated a range of activities, including antimicrobial and antioxidant effects. It is a general observation that the chelation of a metal ion to a hydrazone ligand can significantly enhance its biological potency. nanobioletters.commdpi.com
The antimicrobial activity of these complexes is often evaluated against a panel of pathogenic bacteria and fungi. nanobioletters.com The results are typically reported as the diameter of the inhibition zone or the minimum inhibitory concentration (MIC). For example, a Pt(II) complex of (E)-N'-(4-(dimethylamino)benzylidene)benzohydrazide showed significant inhibition against S. aureus, B. subtilis, and E. coli. doi.org In another study, a Ni(II) complex of (Z)-N′-(4-methoxybenzylidene)benzohydrazide was found to be highly active against S. pyogenes. mdpi.com
The antioxidant activity is often assessed using methods such as the DPPH radical scavenging assay. orientjchem.orgnih.gov Metal complexes have been shown to exhibit enhanced antioxidant properties compared to the free hydrazone ligands. mdpi.comnih.gov
| Compound | Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| [PtCl2(HDmby)] | S. aureus | 20 | doi.org |
| [PtCl2(HDmby)] | B. subtilis | 23 | doi.org |
| [PtCl2(HDmby)] | E. coli | 25 | doi.org |
| Compound | Microorganism | MIC (µg/mL) | Reference |
|---|---|---|---|
| (Z)-N′-(4-methoxybenzylidene)benzohydrazide (HL) | E. coli | 62.5 | mdpi.com |
| [Ni(II)-2L] | S. pyogenes | 62.5 | mdpi.com |
| [Ni(II)-2L] | S. aureus | 125 | mdpi.com |
| [Ni(II)-2L] | A. niger | 125 | mdpi.com |
| [Ni(II)-2L] | A. clavatus | 125 | mdpi.com |
Mechanistic Hypotheses for Enhanced Activity of Complexes
The coordination of hydrazone ligands, such as this compound and its derivatives, with metal ions often leads to a significant enhancement in their biological activity compared to the free ligands. mdpi.comdoi.orgresearchgate.net This potentiation of activity is not merely an additive effect but a synergistic outcome of the complexation process. Several mechanistic hypotheses have been proposed to explain this phenomenon, primarily centered around the alteration of the physicochemical properties of the ligand upon chelation. The most prominent of these are Tweedy's chelation theory and the Overtone's concept of cell permeability.
Tweedy's Chelation Theory: This theory is fundamental to understanding the enhanced bioactivity of metal complexes. It postulates that the chelation of a metal ion by a ligand, such as a benzohydrazide derivative, results in a reduction of the metal ion's polarity. nih.gov This occurs due to the partial sharing of the metal's positive charge with the donor atoms of the ligand and the delocalization of π-electrons over the entire chelate ring. Consequently, the lipophilicity of the metal complex increases. This heightened lipid solubility is a critical factor in the complex's ability to traverse the lipid-rich cell membranes of microorganisms and cancer cells.
Overtone's Concept of Cell Permeability: This concept complements Tweedy's chelation theory by emphasizing the nature of the cell membrane as a lipid barrier. According to Overtone's concept, the ability of a substance to penetrate the cell membrane is directly related to its lipid solubility. Therefore, the increased lipophilicity of the metal complex, as explained by the chelation theory, facilitates its transport into the cell, where it can exert its biological effect. nih.gov Studies on various hydrazone complexes have shown that their enhanced efficacy is often linked to their ability to permeate cell membranes more effectively than the free ligand. nih.gov
Once inside the cell, the metal complex can disrupt vital cellular processes through various mechanisms:
Interference with Enzyme Function: The metal complexes can bind to the active sites of essential enzymes, inhibiting their catalytic activity and disrupting metabolic pathways crucial for the survival of the cell.
Disruption of Protein Synthesis: The complexes can interfere with the synthesis of proteins, which are essential for virtually all cellular functions.
Interaction with DNA: Some metal complexes have been shown to interact with DNA, potentially leading to cleavage of the DNA strands and inducing apoptosis or cell death.
The following tables present data from studies on benzohydrazide derivatives, illustrating the enhanced biological activity of their metal complexes.
Antimicrobial Activity of (E)-N'-(4-(dimethylamino)benzylidene)benzohydrazide (HDmby) and its Metal Complexes (Inhibition Zone in mm)
| Compound | S. aureus | B. subtilis | E. coli |
|---|---|---|---|
| HDmby (Ligand) | - | - | - |
| [PdCl₂(HDmby)] | 18 | 20 | 22 |
| [PtCl₂(HDmby)] | 20 | 23 | 25 |
| [ZnCl₂(HDmby)] | 19 | 20 | 22 |
| [CdCl₂(HDmby)] | 16 | 18 | 20 |
| [HgCl₂(HDmby)] | 17 | 19 | 21 |
| [Pd(Dmby)₂] | 15 | 17 | 19 |
| [Hg(Dmby)₂] | 16 | 18 | 20 |
Data sourced from a study on the antimicrobial effects of a benzohydrazide derivative and its metal complexes. doi.org The free ligand (HDmby) showed no significant activity.
Cytotoxic Activity (IC₅₀ in µM) of (E)-N'-(4-(dimethylamino)benzylidene)benzohydrazide (HDmby) and its Metal Complexes against Human Liver Cancer Cells (HepG2)
| Compound | IC₅₀ (µM) |
|---|---|
| HDmby (Ligand) | > 50 |
| [PtCl₂(HDmby)] | 8.08 ± 0.736 |
| [ZnCl₂(HDmby)] | 4.03 ± 0.271 |
Data from a study evaluating the cytotoxic potential of a benzohydrazide derivative and its metal complexes. doi.org A lower IC₅₀ value indicates higher cytotoxic activity.
Emerging Research Directions and Future Perspectives for E N Benzylidene 2 Methylbenzohydrazide Research
Potential for Development as Novel Lead Compounds in Medicinal Chemistry
(E)-N'-benzylidene-2-methylbenzohydrazide and its derivatives are increasingly recognized for their potential as lead compounds in the quest for new medicines. A lead compound is a chemical starting point for the creation of a new drug. The benzohydrazide (B10538) core is a key pharmacophore, a molecular feature responsible for a drug's pharmacological activity, that has been associated with a wide array of biological effects, including antimicrobial, anticonvulsant, and anticancer properties. thepharmajournal.commdpi.com
A significant finding highlighting this potential is the discovery of a closely related derivative, (E)-N'-(3-bromo-6-hydroxybenzylidene)-2-methylbenzohydrazide (BHBM), which has demonstrated notable antifungal activity. This discovery underscores the value of the this compound backbone as a template for designing new antifungal agents. The structural diversity of benzohydrazide derivatives allows for a broad exploration of their therapeutic possibilities. dntb.gov.ua
The table below summarizes the reported biological activities of various benzohydrazide derivatives, illustrating the therapeutic potential of this class of compounds.
| Compound Class | Biological Activity | Reference |
| Benzohydrazide Derivatives | Antimicrobial, Antifungal, Anticancer | thepharmajournal.comderpharmachemica.com |
| Dihydropyrazole-containing Benzohydrazides | EGFR Kinase Inhibitors (Anticancer) | mdpi.com |
| (E)-N'-(3-bromo-6-hydroxybenzylidene)-2-methylbenzohydrazide | Antifungal | dntb.gov.ua |
| 2-hydroxybenzohydrazide (B147611) derivatives | Antibacterial |
Integration of Advanced Computational Approaches for Rational Design and Discovery
The advancement of computational tools has revolutionized the process of drug discovery, and the development of this compound derivatives is no exception. In silico methods, which are computer-based simulations, are instrumental in the rational design of new and more effective drug candidates. These approaches allow researchers to predict how a molecule will behave in the body and interact with its target, thereby saving significant time and resources in the laboratory.
Molecular docking is a key computational technique used to predict the binding orientation of a small molecule to its protein target. For instance, in silico studies have been performed on benzylidene benzohydrazide derivatives to investigate their interactions with protein receptors like the Epidermal Growth Factor Receptor (EGFR), which is implicated in cancer. researchgate.net These studies provide insights into the structure-activity relationships (SAR), which describe how the chemical structure of a compound influences its biological activity.
The following table outlines various computational approaches and their applications in the study of benzohydrazide derivatives.
| Computational Technique | Application | Relevance to this compound |
| Molecular Docking | Predicts binding modes and energies of ligands with target proteins. | Can be used to identify potential biological targets and optimize the structure for better binding affinity. |
| QSAR (Quantitative Structure-Activity Relationship) | Relates the chemical structure of a series of compounds to their biological activity. | Helps in predicting the activity of new derivatives before synthesis. |
| ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction | Assesses the pharmacokinetic and toxicological properties of a compound. | Crucial for designing drug candidates with favorable safety and efficacy profiles. |
| Density Functional Theory (DFT) | Studies the electronic structure and reactivity of molecules. | Provides insights into the chemical behavior and stability of the compound and its derivatives. mdpi.com |
Exploration of New Pharmacophore Combinations and Hybrid Structures
A promising strategy in modern drug design is the creation of hybrid molecules, which combine two or more pharmacophores into a single entity. This approach aims to develop compounds with enhanced efficacy, novel mechanisms of action, or the ability to act on multiple biological targets simultaneously. nih.govacs.org The this compound scaffold is an excellent candidate for the development of such hybrid structures.
By linking the benzohydrazide core with other biologically active moieties, researchers can potentially create synergistic effects. For example, hybrid molecules incorporating a benzimidazole (B57391) scaffold have been designed and evaluated for their anti-inflammatory properties. nih.gov Another approach involves combining the benzohydrazide structure with other heterocyclic rings known for their therapeutic effects, such as pyrazole (B372694) or quinazoline, to generate novel compounds with unique biological profiles. dntb.gov.uanih.gov
The exploration of these new chemical entities opens up exciting avenues for addressing complex diseases and overcoming drug resistance. The versatility of the this compound structure makes it a valuable building block in the ongoing search for the next generation of therapeutic agents.
Q & A
Q. Q1. What is the standard synthesis protocol for (E)-N'-benzylidene-2-methylbenzohydrazide?
The compound is synthesized via condensation of 2,4-dimethylbenzohydrazide (2 mmol) with 2-methylbenzaldehyde (2 mmol) under reflux conditions in methanol. After refluxing for 4 hours, the product is recrystallized from methanol, yielding colorless needles (89% yield). Reaction conditions and stoichiometry must be strictly controlled to avoid side products like Schiff base isomers . For analogous hydrazides, NaOH-catalyzed benzoylation steps are employed to stabilize intermediates, as seen in related syntheses .
Q. Q2. What spectroscopic and crystallographic methods are used to characterize this compound?
Key techniques include:
- Single-crystal X-ray diffraction to determine bond lengths (e.g., C=N: ~1.28 Å) and dihedral angles between aromatic rings (e.g., 88.45° in the title compound) .
- FT-IR to confirm hydrazide N–H stretches (~3200 cm⁻¹) and C=O vibrations (~1650 cm⁻¹) .
- NMR (¹H/¹³C) to resolve E/Z isomerism via coupling constants (e.g., J = 10–12 Hz for trans-configuration) .
Advanced Research Questions
Q. Q3. How does the E-configuration and structural conformation influence bioactivity and crystallization?
The E-configuration stabilizes intermolecular interactions, such as N–H···O and C–H···O hydrogen bonds, which dictate crystal packing along the b-axis . The near-orthogonal dihedral angle (88.45°) between phenyl rings reduces steric hindrance, enhancing molecular planarity and π-π stacking in the solid state. This conformation may also affect ligand-receptor binding in biological studies, as planar structures often improve affinity for hydrophobic enzyme pockets .
Q. Q4. How can conflicting crystallographic data (e.g., bond lengths, angles) be resolved in hydrazide derivatives?
Discrepancies in bond parameters (e.g., C–N vs. C=N lengths) arise from dynamic disorder or refinement artifacts. To address this:
Q. Q5. What strategies optimize the structure-activity relationship (SAR) for antimicrobial or anticancer applications?
- Substituent effects : Electron-withdrawing groups (e.g., –NO₂) on the benzylidene ring enhance antibacterial activity by increasing electrophilicity .
- Chelation potential : The hydrazide moiety can coordinate to metal ions (e.g., V⁴⁺, Cu²⁺), forming complexes with enhanced bioactivity. For example, oxidovanadium(V) derivatives show insulin-mimetic properties .
- Molecular docking : Use AutoDock Vina to predict binding modes with target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) .
Q. Q6. How can computational methods (DFT, molecular docking) address experimental limitations in mechanistic studies?
- DFT calculations : B3LYP/6-311+G(d,p) optimizations predict frontier molecular orbitals (HOMO-LUMO gaps) to correlate electronic properties with antioxidant activity .
- Docking simulations : Identify key residues in binding pockets (e.g., Tyr-385 in COX-2) and calculate binding energies (ΔG) to rank ligand efficacy .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to validate static docking results .
Q. Q7. What experimental and analytical challenges arise in crystallizing hydrazide derivatives, and how are they mitigated?
- Challenges : Poor crystal growth due to solvent polarity or polymorphism.
- Solutions : Optimize solvent systems (e.g., methanol/water mixtures) and slow evaporation rates. Use SHELXD for structure solution from twinned or low-resolution data .
Methodological Considerations
Q. Q8. How should researchers design assays to evaluate bioactivity while minimizing false positives?
Q. Q9. What statistical approaches are recommended for analyzing contradictory bioactivity data?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
